molecular formula C10H9ClN2O B1457063 N-(3-chloro-4-cyano-2-methylphenyl)acetamide CAS No. 627531-48-0

N-(3-chloro-4-cyano-2-methylphenyl)acetamide

Cat. No. B1457063
CAS RN: 627531-48-0
M. Wt: 208.64 g/mol
InChI Key: LRVSLONUCLAEHL-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-cyano-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C10H9ClN2O . It is a derivative of acetamide, which is an organic compound that contains the functional group –CONH2 .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “N-(3-chloro-4-cyano-2-methylphenyl)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-(3-chloro-4-cyano-2-methylphenyl)acetamide” can be analyzed using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR . The 3D structure of the compound can also be viewed using computational methods .


Chemical Reactions Analysis

“N-(3-chloro-4-cyano-2-methylphenyl)acetamide” can participate in various chemical reactions. For instance, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-chloro-4-cyano-2-methylphenyl)acetamide” such as its density, melting point, boiling point, and molecular weight can be determined using various analytical techniques .

Scientific Research Applications

Heterocyclic Synthesis

N-(3-chloro-4-cyano-2-methylphenyl)acetamide: is a valuable precursor in the synthesis of various heterocyclic compounds. Its structure contains both carbonyl and cyano functional groups, which are reactive sites that can undergo cyclization with bidentate reagents to form heterocycles . These heterocycles are crucial in the development of pharmaceuticals due to their diverse biological activities.

Biological Activity

The compound has been the subject of interest due to its potential biological activities. Research indicates that derivatives of cyanoacetamide, like N-(3-chloro-4-cyano-2-methylphenyl)acetamide , may exhibit a range of biological effects, which could be harnessed in the development of new chemotherapeutic agents .

Chemoinformatics

In chemoinformatics, N-(3-chloro-4-cyano-2-methylphenyl)acetamide can be used as a molecular scaffold. Its structure can be modified to produce a library of compounds for high-throughput screening, aiding in the discovery of compounds with desirable pharmacological properties .

Organic Synthesis

This compound serves as an intermediate in organic synthesis. It can undergo various reactions, including condensation and substitution, to yield a wide array of products. These reactions are fundamental in the preparation of more complex molecules for industrial or research purposes .

Material Science

In material science, the compound’s derivatives could be explored for their electrical properties. The cyano group, in particular, can contribute to electron-withdrawing effects, which might be useful in the development of electronic materials .

Analytical Chemistry

N-(3-chloro-4-cyano-2-methylphenyl)acetamide: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .

Pharmacological Research

The compound’s derivatives have been investigated for their pharmacological activities. They hold promise as therapeutic candidates in medicinal chemistry, where they could be used to treat various diseases or as tools in biological research .

Computational Chemistry

Finally, in computational chemistry, N-(3-chloro-4-cyano-2-methylphenyl)acetamide can be used to model interactions with biological targets. Its structure can be computationally altered to predict binding affinities and reactivity, which is crucial in drug design .

Future Directions

The future directions for “N-(3-chloro-4-cyano-2-methylphenyl)acetamide” could involve further exploration of its potential biological activities and its use in the synthesis of novel heterocyclic compounds .

properties

IUPAC Name

N-(3-chloro-4-cyano-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-9(13-7(2)14)4-3-8(5-12)10(6)11/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVSLONUCLAEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730651
Record name N-(3-Chloro-4-cyano-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

627531-48-0
Record name N-(3-Chloro-4-cyano-2-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627531-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-cyano-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of N-(4-bromo-3-chloro-2-methylphenyl)acetamide (45 g, 0.17 mol) and copper cyanide (34 g, 0.34 mol) in DMF (450 mL) was heated to 150° C. for 24 h. The suspension was cooled, poured into water with stirring. The solid was filtered and dried to give 25 g (70%) of the title compound which was used for the next step without further purification.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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